molecular formula C15H13N5O2 B2622287 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide CAS No. 2034370-54-0

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide

Cat. No.: B2622287
CAS No.: 2034370-54-0
M. Wt: 295.302
InChI Key: JJGZFDCFSYRQRQ-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide is a complex organic compound featuring a furan ring, a pyrazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Furanones, pyrazine N-oxides.

    Reduction: Dihydropyrazines, tetrahydropyrazines.

    Substitution: Halogenated furans and pyrazines, amino-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties. The presence of multiple heterocyclic rings suggests it could bind to various enzymes or receptors, influencing biological pathways.

Industry

In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure might contribute to the stability and functionality of polymers or other advanced materials.

Mechanism of Action

The mechanism by which N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The furan and pyrazine rings could participate in π-π stacking interactions, hydrogen bonding, or coordination with metal ions, influencing molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)pyrazine-2-carboxamide
  • N-(pyrazin-2-ylmethyl)furan-2-carboxamide
  • 5-methyl-N-(pyrazin-2-ylmethyl)pyrazine-2-carboxamide

Uniqueness

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide is unique due to the combination of its furan and pyrazine rings with a carboxamide group. This structure provides a balance of aromaticity and functional group diversity, making it versatile for various applications. Compared to similar compounds, it offers a distinct set of chemical and physical properties that can be tailored for specific uses in research and industry.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-10-7-19-12(9-18-10)15(21)20-8-11-14(17-5-4-16-11)13-3-2-6-22-13/h2-7,9H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGZFDCFSYRQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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